

In-Depth Technical Guide: CAY10581 and its Mechanism of Action in IDO1 Inhibition

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Compound of Interest

Compound Name: CAY10581

Cat. No.: B15579390

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Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology and immunology due to its role in mediating immune suppression. This technical guide provides a comprehensive overview of the mechanism of action of **CAY10581**, a potent, reversible, and uncompetitive inhibitor of the IDO1 enzyme. This document details the quantitative inhibitory activity of **CAY10581**, the experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.

Introduction to IDO1 and its Role in Immune Suppression

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.^{[1][2]} This enzymatic activity has profound implications for immune regulation. In the tumor microenvironment, the expression of IDO1 is often upregulated, leading to two key immunosuppressive effects:

- **Tryptophan Depletion:** The depletion of L-tryptophan in the local environment starves proliferating T-cells, which are highly dependent on this essential amino acid, leading to cell cycle arrest and anergy.

- **Kynurenine Accumulation:** The metabolic products of tryptophan degradation, collectively known as kynurenines, actively suppress effector T-cell function and promote the differentiation and activity of regulatory T-cells (Tregs).

Together, these effects create an immunosuppressive shield that allows tumor cells to evade immune surveillance and destruction.^{[1][2]} Consequently, the inhibition of IDO1 is a promising strategy to restore anti-tumor immunity.

CAY10581: A Potent Naphthoquinone-Based IDO1 Inhibitor

CAY10581 is a synthetic, pyranonaphthoquinone derivative that has been identified as a highly potent inhibitor of the IDO1 enzyme.^[3] It belongs to a class of compounds developed through the elaboration of the natural product menadione.^[3]

Chemical and Physical Properties

Property	Value
Chemical Name	(±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione
Molecular Formula	C ₂₂ H ₂₁ NO ₄
Molecular Weight	363.4 g/mol
CAS Number	1018340-07-2

Quantitative Inhibitory Activity

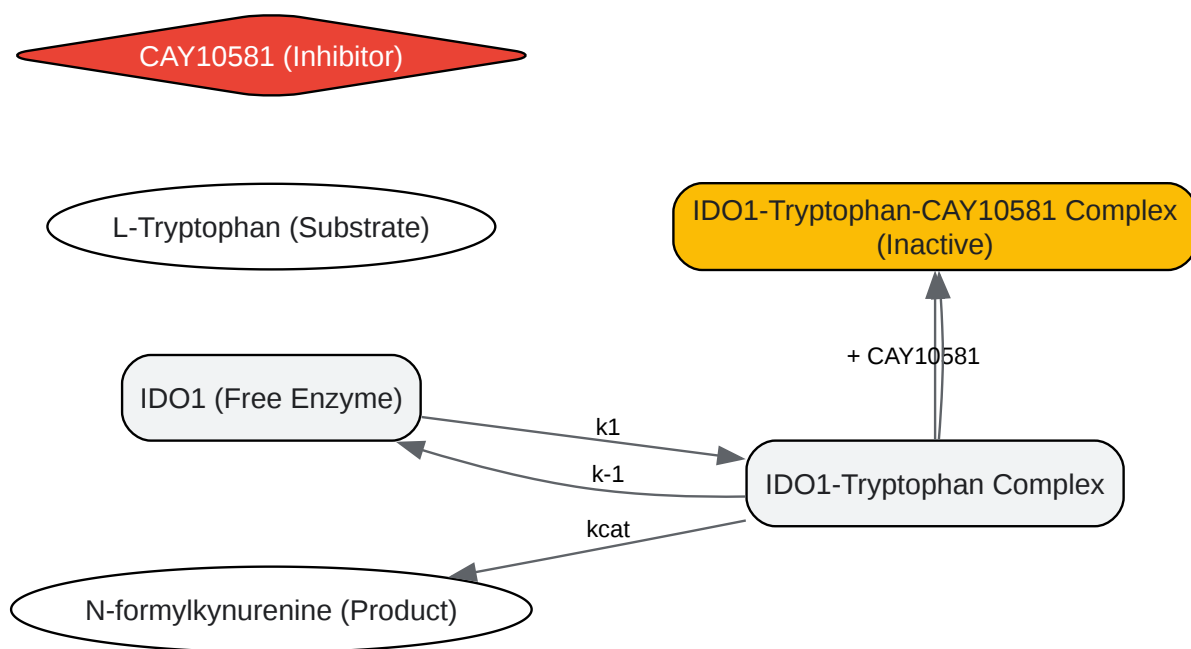
CAY10581 demonstrates potent inhibition of IDO1 in enzymatic assays. The key quantitative parameter for its inhibitory activity is its half-maximal inhibitory concentration (IC₅₀).

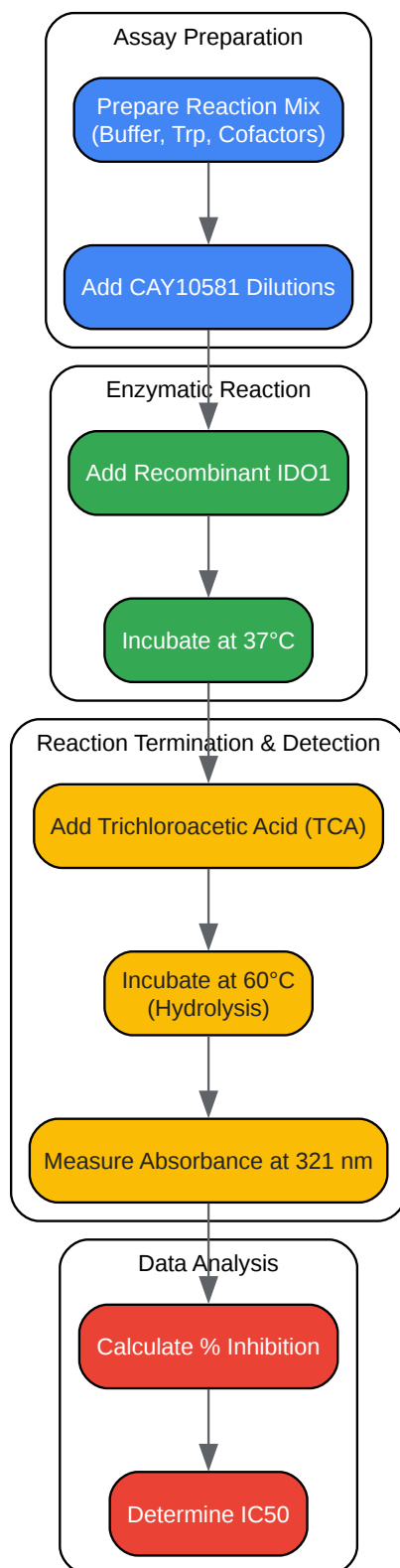
Compound	IC ₅₀ (nM)	Inhibition Type
CAY10581	55	Reversible, Uncompetitive

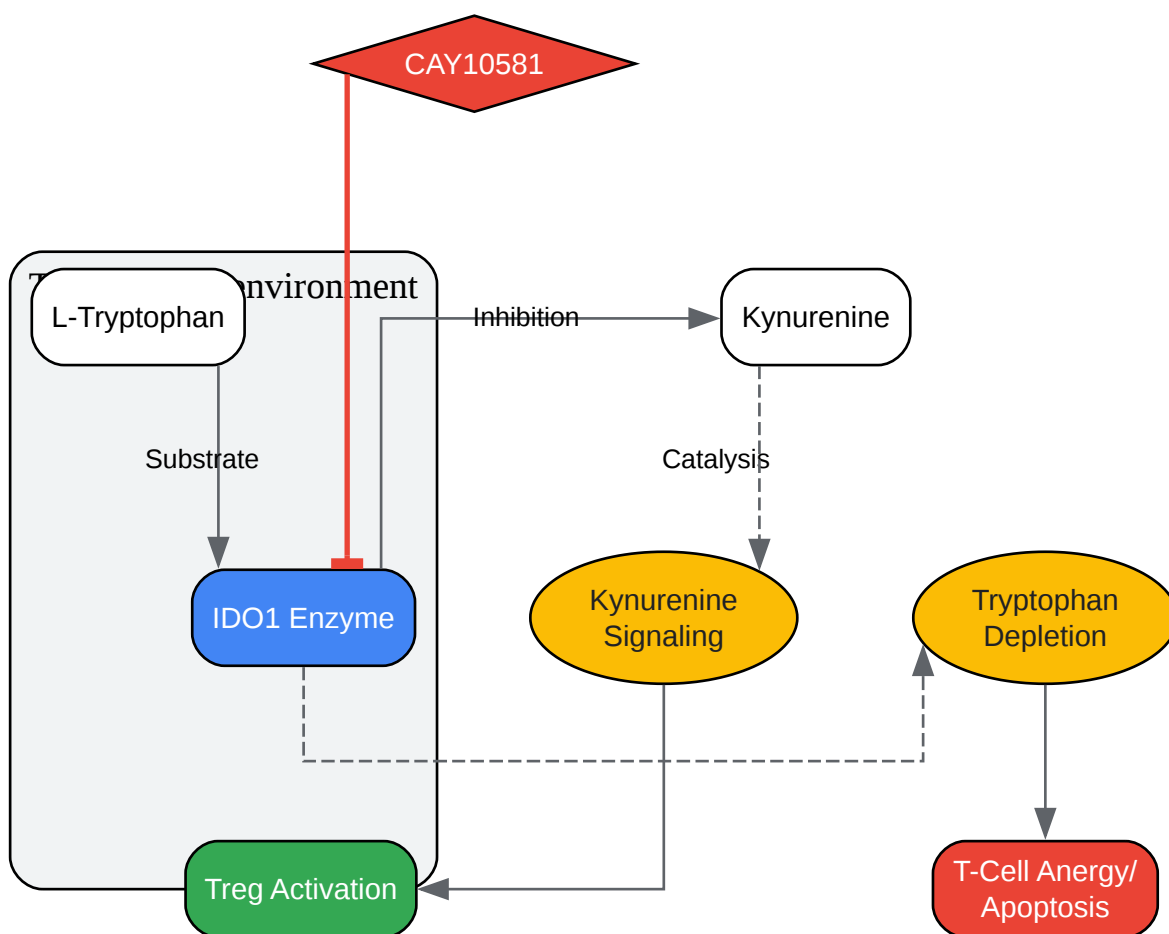
Table 1: In vitro inhibitory activity of **CAY10581** against IDO1.

Mechanism of Action: Uncompetitive Inhibition

CAY10581 exhibits an uncompetitive mode of inhibition against IDO1.[3] This means that the inhibitor does not bind to the free enzyme. Instead, it binds exclusively to the enzyme-substrate (ES) complex, forming a non-productive enzyme-substrate-inhibitor (ESI) complex. This mode of inhibition is significant as it suggests that **CAY10581** binds to a site on the enzyme that only becomes available or fully formed after the substrate, L-tryptophan, has bound to the active site.







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